5-Amino Regioisomer Enables Synthesis of Highly Potent PI3K p110-alpha Inhibitors
The 5-amino compound provides a direct synthetic route to 5-bromo- and 5-cyano-pyrazolo[1,5-a]pyridine-3-carbonitriles, which are established pharmacophores for p110-alpha-selective PI3K inhibition. A derivative (compound 5x) from this series achieved a p110-alpha IC50 of 0.9 nM, demonstrating that the 5-substituted pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold, accessible via the 5-amino intermediate, can yield sub-nanomolar target engagement [1]. The 2-amino regioisomer cannot access this SAR owing to its distinct spatial orientation on the pyrazole ring [2].
| Evidence Dimension | Enzymatic potency of derived 5-substituted pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold |
|---|---|
| Target Compound Data | Synthetic precursor to compound 5x series; enables access to p110-alpha IC50 as low as 0.9 nM for optimized derivatives. |
| Comparator Or Baseline | 2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 864365-51-5) provides different SAR; no equivalent p110-alpha potency reported from this starting material. |
| Quantified Difference | Divergent SAR: 5-substituted scaffold can achieve sub-nanomolar p110-alpha inhibition (0.9 nM), a profile not reproducible from the 2-amino isomer scaffold. |
| Conditions | In vitro PI3 kinase p110-alpha isoform enzymatic assay; published in Kendall et al., Bioorg. Med. Chem., 2012. |
Why This Matters
Selecting 5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile over the 2-amino isomer directly determines whether a PI3K p110-alpha-selective inhibitor program can access validated, sub-nanomolar pharmacophores.
- [1] Kendall, J. D., O'Connor, P. D., Marshall, A. J., Frédérick, R., Marshall, E. S., Lill, C. L., ... & Shepherd, P. R. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 69-85. View Source
- [2] Kendall, J. D., Marshall, A. J., Giddens, A. C., Tsang, K. Y., Boyd, M., Frédérick, R., ... & Shepherd, P. R. (2014). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 5(1), 41-46. View Source
